Fascaplysin
Overview
Description
Fascaplysin is a marine alkaloid based on the 12H-pyrido[1–2-a:3,4-b′]diindole ring system. It was first isolated as a red pigment from the marine sponge Fascaplysinopsis reticulata collected in the South Pacific near Fiji in 1988 . This compound possesses a broad range of in vitro biological activities, including analgesic, antimicrobial, antifungal, antiviral, antimalarial, anti-angiogenic, and antiproliferative activity against numerous cancer cell lines .
Mechanism of Action
Target of Action
Fascaplysin, a marine alkaloid isolated from sponges, primarily targets Cyclin-dependent kinases (CDKs) . CDKs play a key role in the cell cycle and are important anti-cancer drug targets . This compound inhibits CDK4 with surprising selectivity . CDK4 plays a central role in the regulation of the G0–G1 phase of the cell and is required for the G1/S phase transition .
Mode of Action
This compound interacts with its primary target, CDK4, by inhibiting its activity . This inhibition is achieved through the positive charge of this compound, which is crucial for its selectivity . The interaction of this compound with CDK4 leads to the inactivation of the retinoblastoma protein (pRb) by phosphorylation . pRb is a negative regulator of the E2F family of transcription factors , hence phosphorylation of pRb results in the release of transcription factors which activate the expression of the S-phase genes .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been found to inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial–mesenchymal transition phenotype . This compound also induces ferroptosis and apoptosis . Ferroptosis is induced in lung cancer cells, evidenced by increased levels of ROS and Fe2+ and downregulation of ferroptosis-associated protein and endoplasmic reticulum stress . In addition, ROS was found to mediate this compound-induced apoptosis .
Pharmacokinetics
It is known that this compound exhibits high cytotoxicity against various cancer cells . The IC50 values for this compound have been reported to be as low as 0.4 µM for CDK4 , indicating its potent inhibitory activity
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to induce apoptosis and ferroptosis in cancer cells . This compound significantly upregulates the expression of PD-L1 in lung cancer cells, and enhances anti-PD-1 antitumor efficacy in a syngeneic mouse model . These results suggest that this compound exerts anticancer effects by inducing apoptosis and ferroptosis in vitro, and improving the sensitivity of anti-PD-1 immunotherapy in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in aquaculture, this compound has been investigated as an alternative to antibiotics to control pathogens . The overuse of antibiotics in aquaculture is considered to be an environmental pollution, because it supports the transfer of antibiotic resistance genes within the aquatic environment . This compound, with its antibacterial properties, could potentially be a more environmentally friendly alternative . .
Biochemical Analysis
Biochemical Properties
Fascaplysin has been found to interact with several key enzymes and proteins. It inhibits Cyclin-dependent kinase 4 (CDK4) with surprising selectivity . The positive charge of this compound is crucial for this selectivity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial-mesenchymal transition phenotype . It also induces apoptosis and ferroptosis in lung cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits CDK4, a key regulator of the cell cycle . It also increases the phosphorylation of AKT and AMPK, which are considered therapeutic targets for cancer treatment due to their anti-apoptotic or pro-survival functions in cancer .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been found to have improved anti-cancer effects when combined with other compounds . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective against tumor growth at a dosage of 5 mg/kg . The effects of different dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound has been found to cause metabolic stress, with decreased mitochondrial membrane potential and intracellular ATP levels . This suggests that this compound may be involved in metabolic pathways that regulate energy production within cells.
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it has been found to enhance the cytoplasmic localization of PAX3-FOXO1 in Rh30 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of fascaplysin was performed in seven steps from indole in 1990 . This compound and its derivatives can be synthesized from tryptamine, beta-carboline, indoleketones, and indigo . A new two-step method of synthesis of this compound derivatives based on low-temperature UV quaternization has been reported for the synthesis of thermolabile 9-benzyloxythis compound and 6-tert-butylthis compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Fascaplysin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with altered functional groups, while reduction can lead to the formation of reduced this compound analogs .
Scientific Research Applications
Fascaplysin has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: this compound is used as a model compound for studying marine alkaloids and their synthetic pathways.
Biology: It is studied for its antimicrobial, antifungal, antiviral, and antimalarial properties.
Medicine: this compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), making it a promising candidate for cancer therapy.
Industry: While its industrial applications are limited, this compound’s unique properties make it a subject of interest for developing new therapeutic agents and studying marine natural products.
Comparison with Similar Compounds
Fascaplysin is unique due to its potent biological activities and complex structure. Similar compounds include other marine alkaloids such as:
Staurosporine: A potent kinase inhibitor with a broad range of biological activities.
Hymenialdisine: Another marine-derived alkaloid with anti-inflammatory and anticancer properties.
Debromohymenialdisine: A derivative of hymenialdisine with similar biological activities
This compound stands out due to its selective inhibition of CDK4 and its ability to induce multiple forms of cell death, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOOJVYZQILBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114719-57-2 | |
Record name | Fascaplysin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fascaplysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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